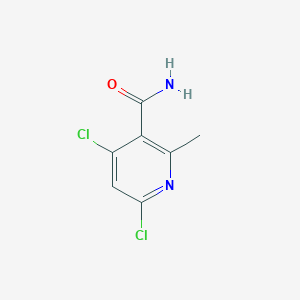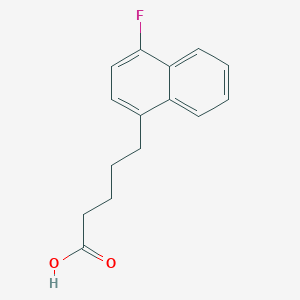
5-(4-Fluoro-1-naphthyl)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoro-1-naphthyl)pentanoic Acid is an organic compound that features a naphthalene ring substituted with a fluorine atom at the 4-position and a pentanoic acid chain at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-1-naphthyl)pentanoic Acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, is first brominated to introduce a bromine atom at the 4-position.
Fluorination: The brominated naphthalene is then subjected to a nucleophilic substitution reaction with a fluoride source to replace the bromine atom with a fluorine atom.
Grignard Reaction: The fluorinated naphthalene is reacted with a Grignard reagent, such as pentylmagnesium bromide, to introduce the pentyl chain at the 5-position.
Oxidation: The resulting intermediate is oxidized to convert the terminal alkyl group into a carboxylic acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-1-naphthyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom on the naphthalene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
5-(4-Fluoro-1-naphthyl)pentanoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-1-naphthyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-naphthoic Acid: Similar structure but with the carboxylic acid group directly attached to the naphthalene ring.
4-Fluoro-1-naphthylacetic Acid: Similar structure but with an acetic acid chain instead of a pentanoic acid chain.
5-(4-Fluoro-1-naphthyl)butanoic Acid: Similar structure but with a butanoic acid chain instead of a pentanoic acid chain.
Uniqueness
5-(4-Fluoro-1-naphthyl)pentanoic Acid is unique due to the specific positioning of the fluorine atom and the length of the pentanoic acid chain
Properties
Molecular Formula |
C15H15FO2 |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
5-(4-fluoronaphthalen-1-yl)pentanoic acid |
InChI |
InChI=1S/C15H15FO2/c16-14-10-9-11(5-1-4-8-15(17)18)12-6-2-3-7-13(12)14/h2-3,6-7,9-10H,1,4-5,8H2,(H,17,18) |
InChI Key |
SNEZOMXTSKRNKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


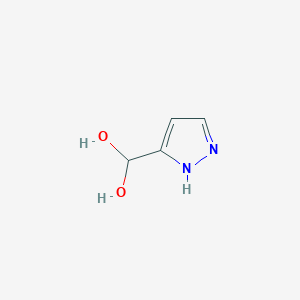

![3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13664483.png)
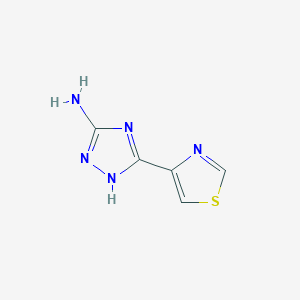
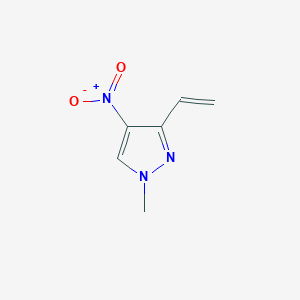
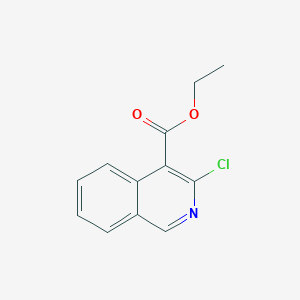
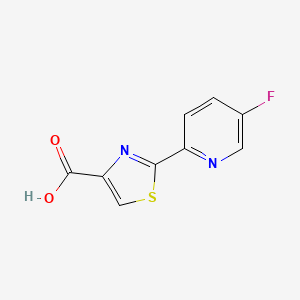
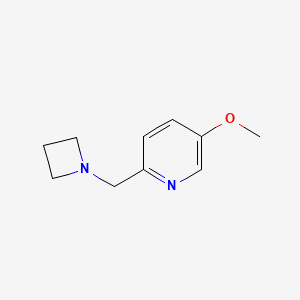


![(Hexahydrospiro[[1,3]dioxolane-2,2'-pyrrolizin]-7a'-yl)methanol](/img/structure/B13664529.png)

